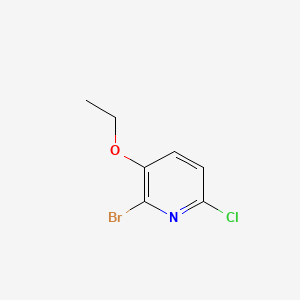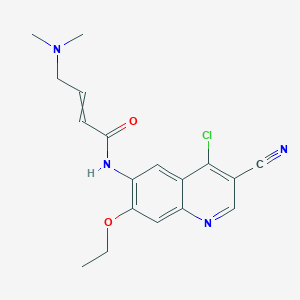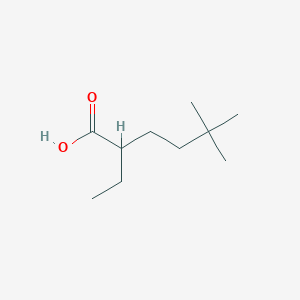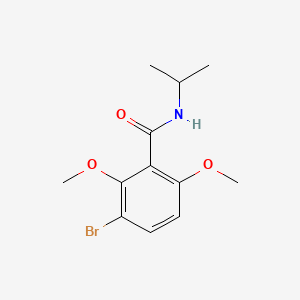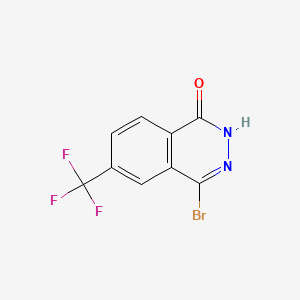![molecular formula C13H17N5O3S2 B14770262 N-(5-ethoxy-4-methyl-1,3-thiazol-2-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]propanamide](/img/structure/B14770262.png)
N-(5-ethoxy-4-methyl-1,3-thiazol-2-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-ethoxy-4-methyl-1,3-thiazol-2-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]propanamide is a synthetic organic compound that belongs to the class of thiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethoxy-4-methyl-1,3-thiazol-2-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]propanamide typically involves multi-step organic reactions. The starting materials may include ethoxy-substituted thiazoles and triazine derivatives. Common synthetic routes may involve:
Formation of the Thiazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Triazine Moiety: This step may involve nucleophilic substitution reactions where the triazine derivative is introduced.
Final Coupling: The final step often involves coupling the thiazole and triazine intermediates under specific reaction conditions, such as the presence of a base or catalyst.
Industrial Production Methods
Industrial production methods for such compounds typically involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed in industrial settings.
化学反応の分析
Types of Reactions
N-(5-ethoxy-4-methyl-1,3-thiazol-2-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the thiazole or triazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(5-ethoxy-4-methyl-1,3-thiazol-2-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Similar compounds include other thiazole and triazine derivatives, such as:
- N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]propanamide
- N-(5-ethoxy-1,3-thiazol-2-yl)-2-[(6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]propanamide
Uniqueness
The uniqueness of N-(5-ethoxy-4-methyl-1,3-thiazol-2-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]propanamide lies in its specific substitution pattern and the combination of thiazole and triazine moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C13H17N5O3S2 |
|---|---|
分子量 |
355.4 g/mol |
IUPAC名 |
N-(5-ethoxy-4-methyl-1,3-thiazol-2-yl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C13H17N5O3S2/c1-5-21-11-7(3)14-12(23-11)16-10(20)8(4)22-13-15-9(19)6(2)17-18-13/h8H,5H2,1-4H3,(H,14,16,20)(H,15,18,19) |
InChIキー |
QQEUUECBDLVAPA-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(N=C(S1)NC(=O)C(C)SC2=NN=C(C(=O)N2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


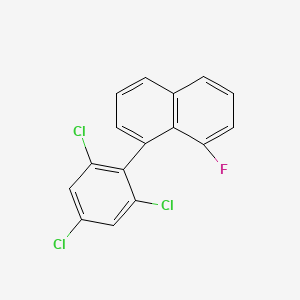
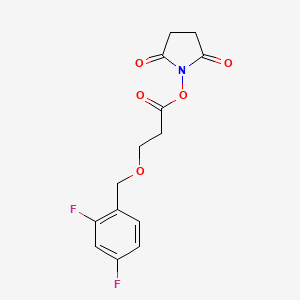
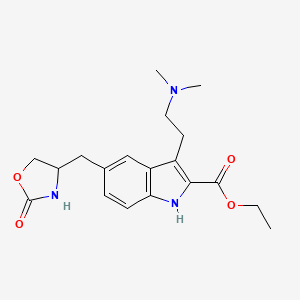
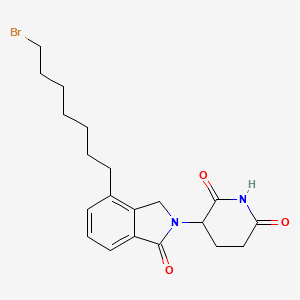
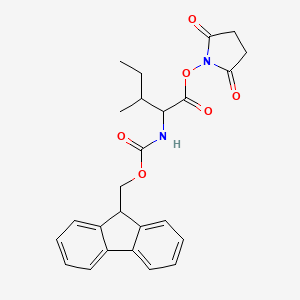
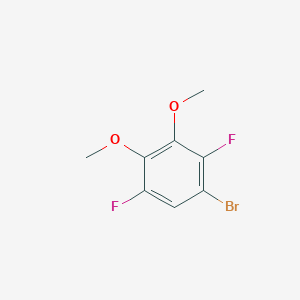
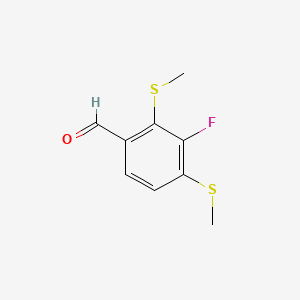
![(2R,3R,4R,5R)-4-(benzoyloxy)-2-[(benzoyloxy)methyl]-5-(2,6-dichloro-9H-purin-9-yl)-4-methyloxolan-3-yl benzoate](/img/structure/B14770217.png)

